molecular formula C13H18N4O B11729735 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

Cat. No.: B11729735
M. Wt: 246.31 g/mol
InChI Key: PWTFJVMCCJHIBD-UHFFFAOYSA-N
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Description

4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a complex organic compound that features a unique structure combining an oxadiazole ring with an aminopropyl side chain and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline typically involves the formation of the oxadiazole ring followed by the introduction of the aminopropyl and dimethylaniline groups. One common method involves the cyclization of a suitable precursor with hydrazine and a carboxylic acid derivative to form the oxadiazole ring. Subsequent reactions introduce the aminopropyl and dimethylaniline groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors or enzymes, while the oxadiazole ring may participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropyltriethoxysilane: Another compound with an aminopropyl group, used for surface functionalization and modification.

    N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Similar in structure but with an additional aminoethyl group, used in similar applications.

Uniqueness

4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is unique due to the combination of its oxadiazole ring and dimethylaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C13H18N4O/c1-17(2)11-7-5-10(6-8-11)13-15-12(18-16-13)4-3-9-14/h5-8H,3-4,9,14H2,1-2H3

InChI Key

PWTFJVMCCJHIBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCN

Origin of Product

United States

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